An In-depth Technical Guide to the Synthesis and Characterization of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine
An In-depth Technical Guide to the Synthesis and Characterization of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine
This technical guide provides a comprehensive overview of the proposed synthesis and predicted chemical properties of the novel compound, [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. Designed for researchers, scientists, and professionals in drug development, this document outlines a strategic approach to the synthesis, purification, and characterization of this molecule, drawing upon established principles of organic chemistry and analogous structures.
Introduction
The molecule [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine integrates three key structural motifs: a cyclopropylamine core, a dichlorophenoxy group, and a methylamine substituent. The cyclopropylamine moiety is a valuable pharmacophore in medicinal chemistry, known for its unique conformational properties and its role in various biologically active compounds.[1][2] The dichlorophenoxy group is a common feature in herbicides and other bioactive molecules, suggesting potential applications in agrochemicals or as a scaffold for drug discovery.[3][4] This guide proposes a plausible synthetic pathway and outlines the expected analytical characteristics of this novel compound, providing a foundational roadmap for its investigation.
Proposed Synthetic Pathway
The synthesis of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine can be envisioned through a multi-step sequence starting from commercially available precursors. The proposed route leverages a key reductive amination step to introduce the methylamine group.
Caption: Proposed synthetic pathway for [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine.
Step 1: Synthesis of 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanol
The initial step involves a Grignard reaction between 1-(3,4-dichlorophenoxy)propan-2-one and cyclopropylmagnesium bromide. The ketone precursor can be synthesized from 3,4-dichlorophenol and chloroacetone. The Grignard reagent, cyclopropylmagnesium bromide, is commercially available or can be prepared from cyclopropyl bromide and magnesium turnings.
Step 2: Oxidation to 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethan-1-one
The secondary alcohol formed in the previous step is then oxidized to the corresponding ketone. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is recommended to avoid over-oxidation or side reactions.
Step 3: Reductive Amination to Yield the Final Product
The final step is a reductive amination of the ketone with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the target secondary amine, [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound. These values are estimated based on its chemical structure and can be used as a preliminary guide for its handling and analysis.
| Property | Predicted Value |
| Molecular Formula | C12H15Cl2NO |
| Molecular Weight | 260.16 g/mol |
| Appearance | Expected to be an oil or low-melting solid |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in organic solvents (e.g., methanol, dichloromethane); sparingly soluble in water |
| pKa (of the amine) | ~9-10 (estimated) |
Predicted Spectroscopic Data
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, ethyl, methylamine, and aromatic protons. Key expected shifts (in ppm, relative to TMS) include:
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Aromatic protons: 6.8-7.5 ppm (multiplets)
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-O-CH2- protons: ~4.0-4.2 ppm (doublet of doublets)
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-CH-N- proton: ~2.8-3.2 ppm (multiplet)
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-N-CH3 proton: ~2.4 ppm (singlet)
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Cyclopropyl protons: 0.2-1.0 ppm (multiplets)
13C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework. Expected chemical shifts (in ppm) include:
-
Aromatic carbons: 115-158 ppm
-
-O-CH2- carbon: ~70 ppm
-
-CH-N- carbon: ~60 ppm
-
-N-CH3 carbon: ~35 ppm
-
Cyclopropyl carbons: 5-15 ppm
Mass Spectrometry
The mass spectrum (e.g., using electrospray ionization, ESI) should show a prominent molecular ion peak [M+H]+ at m/z 261.06. The isotopic pattern of the two chlorine atoms (35Cl and 37Cl) will be a key diagnostic feature, with characteristic M, M+2, and M+4 peaks.
Experimental Protocols
Caption: General experimental workflow for the synthesis and characterization.
Detailed Synthesis Protocol (Example)
Materials:
-
1-(3,4-Dichlorophenoxy)propan-2-one
-
Cyclopropylmagnesium bromide (1 M in THF)
-
Pyridinium chlorochromate (PCC)
-
Methylamine (2 M in THF)
-
Sodium cyanoborohydride
-
Anhydrous solvents (THF, dichloromethane)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Grignard Reaction: To a solution of 1-(3,4-dichlorophenoxy)propan-2-one in anhydrous THF at 0 °C, add cyclopropylmagnesium bromide dropwise. Stir for 2 hours at room temperature. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude alcohol in anhydrous dichloromethane and add PCC. Stir at room temperature until the reaction is complete (monitored by TLC). Filter the mixture through a pad of silica gel and wash with dichloromethane. Concentrate the filtrate to obtain the ketone.
-
Reductive Amination: Dissolve the ketone in methanol and add methylamine solution. Stir for 1 hour, then add sodium cyanoborohydride portion-wise. Stir overnight at room temperature. Acidify the reaction mixture with 1 M HCl and then basify with saturated sodium bicarbonate solution. Extract with dichloromethane, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Trustworthiness and Self-Validation
The proposed synthetic route is based on well-established and reliable chemical transformations. The success of each step can be readily monitored using standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the final compound must be confirmed by a combination of NMR spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). The characteristic isotopic pattern of the dichlorophenyl group in the mass spectrum will serve as a definitive validation of the elemental composition.
Potential Applications and Future Directions
The structural features of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine suggest several avenues for further research. Its similarity to known bioactive molecules warrants investigation into its potential pharmacological or agrochemical activities. For instance, the dichlorophenoxy moiety is present in herbicides that act as synthetic auxins.[5][6] The cyclopropylamine scaffold is a component of various CNS-active agents. Future work could involve screening this compound for a range of biological activities, as well as synthesizing analogues to explore structure-activity relationships.
References
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Lebold, T. P., & Kerr, M. A. (2010). The [3+2] annulation of aminocyclopropanes. Pure and Applied Chemistry, 82(10), 1797-1812.[7]
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PubChem. (n.d.). Dichlorprop. National Center for Biotechnology Information. Retrieved from [Link]3][5]
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PubChem. (n.d.). Diclofop-methyl. National Center for Biotechnology Information. Retrieved from [Link]4]
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National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved from [Link]6]
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de Meijere, A., et al. (2004). A New Scalable Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride. Synthesis, 2004(15), 2563-2566.[8]
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Google Patents. (2019). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. CN106631824B. Retrieved from ]
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Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1. Retrieved from ]
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